molecular formula C8H12O B075513 2-Ethenylcyclohexan-1-one CAS No. 1122-24-3

2-Ethenylcyclohexan-1-one

Cat. No.: B075513
CAS No.: 1122-24-3
M. Wt: 124.18 g/mol
InChI Key: YPRIHWWNQRSAQL-UQCOIBPSSA-N
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Description

2-Ethenylcyclohexan-1-one is a cyclic ketone featuring a cyclohexane backbone substituted with an ethenyl (vinyl) group at the 2-position and a ketone functional group at the 1-position. This compound is structurally distinct due to its conjugated system between the ethenyl group and the carbonyl moiety, which may influence its reactivity, stability, and applications in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1122-24-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(2Z)-2-ethylidenecyclohexan-1-one

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2-

InChI Key

YPRIHWWNQRSAQL-UQCOIBPSSA-N

SMILES

C=CC1CCCCC1=O

Isomeric SMILES

C/C=C\1/CCCCC1=O

Canonical SMILES

CC=C1CCCCC1=O

Other CAS No.

1122-25-4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as nitric acid or potassium permanganate, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, forming substituted cyclohexanones.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and oxygen.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (chlorine, bromine), hydrohalogenation reagents (hydrochloric acid, hydrobromic acid).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexanones.

Scientific Research Applications

2-Ethenylcyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohexan-1-one involves its interaction with molecular targets through its ketone and ethenyl groups. The ketone group can undergo nucleophilic addition reactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it details two unrelated compounds: Undecylcyclohexane (CAS 54105-66-7) and 2-Ethyl-1-hexanol (CAS 104-76-7). Below is a comparative analysis based on structural and functional differences, using the available

Table 1: Structural and Functional Comparison

Property 2-Ethenylcyclohexan-1-one (Hypothetical) Undecylcyclohexane 2-Ethyl-1-hexanol
Chemical Class Cyclic ketone with ethenyl substituent Saturated hydrocarbon (alkane) Branched primary alcohol
Molecular Formula C₈H₁₀O (hypothetical) C₁₇H₃₄ C₈H₁₈O
Functional Groups Ketone, ethenyl None Hydroxyl (-OH)
Applications Potential use in polymer chemistry Likely industrial solvent/lubricant Plasticizers, coatings, surfactants
Reactivity High (due to conjugated system) Low (inert hydrocarbon) Moderate (alcohol reactivity)
Safety Profile Not available Low acute toxicity (skin/eye irritant) Moderate toxicity (respiratory irritant)

Key Differences:

Functional Groups and Reactivity: this compound’s ketone and ethenyl groups make it more reactive than Undecylcyclohexane, which lacks functional groups. Compared to 2-Ethyl-1-hexanol, the ketone moiety in this compound would exhibit distinct reactivity (e.g., nucleophilic additions vs. alcohol dehydration/oxidation).

Applications: Undecylcyclohexane’s inertness suits it for lubricants or solvents , whereas 2-Ethyl-1-hexanol is a precursor for plasticizers like dioctyl phthalate . The hypothetical this compound might find use in polymer crosslinking or specialty chemicals.

Safety and Handling: Undecylcyclohexane requires standard hydrocarbon safety protocols (e.g., skin/eye washing) . 2-Ethyl-1-hexanol necessitates stricter handling due to its respiratory irritation risks . Data for this compound is unavailable.

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources mention this compound. Comparisons are extrapolated from structurally dissimilar compounds.
  • Critical Need : Primary literature or safety data sheets (SDS) for this compound are essential for accurate comparisons.

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